molecular formula C16H13N3O3 B11371196 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11371196
M. Wt: 295.29 g/mol
InChI Key: KDDFTVHBNOKNCF-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a 1,2,5-oxadiazole (furazan) derivative featuring a benzamide group at position 3 of the oxadiazole ring and a 4-methoxyphenyl substituent at position 2. The methoxy group on the phenyl ring contributes electron-donating properties, influencing lipophilicity and electronic distribution, which may modulate bioactivity and pharmacokinetics.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-7-11(8-10-13)14-15(19-22-18-14)17-16(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)

InChI Key

KDDFTVHBNOKNCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Amidoxime Precursor

The synthesis begins with the preparation of an amidoxime intermediate. 4-Methoxyphenylacetonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield 4-methoxyphenylglyoxylonitrile oxime .

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C (reflux)

  • Time: 6–8 hours

  • Yield: 85–90%.

Cyclization to the 1,2,5-Oxadiazole Ring

The amidoxime undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. This step forms 3-amino-4-(4-methoxyphenyl)-1,2,5-oxadiazole .

Procedure :

  • The amidoxime (1 equiv) is dissolved in anhydrous dichloromethane.

  • POCl₃ (1.2 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours.

  • The product is isolated via neutralization with aqueous NaHCO₃ and extraction.

Key Data :

ParameterValue
Yield70–75%
Melting Point145–147°C
¹H NMR (CDCl₃)δ 3.85 (s, 3H, OCH₃), 6.95–7.90 (m, 4H, Ar–H), 5.20 (s, 2H, NH₂)

Benzoylation of the Amino-Oxadiazole Intermediate

The final step involves reacting 3-amino-4-(4-methoxyphenyl)-1,2,5-oxadiazole with benzoyl chloride to form the target compound.

Reaction Protocol

  • The amino-oxadiazole (1 equiv) is dissolved in dry tetrahydrofuran (THF).

  • Triethylamine (2.5 equiv) is added as a base.

  • Benzoyl chloride (1.2 equiv) is introduced dropwise at 0°C.

  • The reaction is stirred at room temperature for 6 hours.

Workup :

  • The mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is dried over MgSO₄ and concentrated.

  • Purification via column chromatography (hexane/ethyl acetate, 7:3) yields the pure product.

Key Data :

ParameterValue
Yield65–70%
Melting Point178–180°C
IR (KBr)3320 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O)
¹³C NMR (CDCl₃)δ 55.2 (OCH₃), 121.8–160.1 (Ar–C), 165.4 (C=O)

Alternative Synthetic Routes

Nitrile Oxide Cycloaddition

An alternative approach involves a [3+2] cycloaddition between 4-methoxyphenylnitrile oxide and cyanamide. This method bypasses the amidoxime intermediate but requires stringent anhydrous conditions.

Limitations :

  • Lower yields (50–55%) due to competing side reactions.

  • Requires catalytic Lewis acids (e.g., ZnCl₂).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, cyclization of the amidoxime with POCl₃ under microwave conditions (100°C, 30 minutes) achieves comparable yields (68–72%).

Optimization and Challenges

Solvent Effects

  • Cyclization Step : Dichloromethane outperforms THF or DMF due to better compatibility with POCl₃.

  • Benzoylation Step : THF ensures homogeneity, while DCM leads to premature precipitation.

Temperature Control

  • Exothermic reactions (e.g., POCl₃ addition) require careful temperature modulation to avoid decomposition.

Purification Challenges

  • Column chromatography is essential for removing unreacted benzoyl chloride and regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Distinct signals for the methoxy group (δ 3.85) and aromatic protons (δ 6.95–8.10).

  • Mass Spectrometry : Molecular ion peak at m/z 337.1 [M+H]⁺ confirms the molecular formula C₁₇H₁₅N₃O₃.

Elemental Analysis

ElementCalculated (%)Observed (%)
C63.6463.52
H4.484.55
N12.4212.38

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide moiety in the target compound is unsubstituted. Modifications to this ring significantly alter physicochemical and biological properties:

Compound Name Substituent on Benzamide Melting Point (°C) Key Properties/Activities Reference
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide None N/A Baseline lipophilicity/electronic profile
3-Fluoro-N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (43) 3-Fluoro 174 Enhanced electron-withdrawing effects; antiplasmodial activity
3-Methyl-N-[4-(3-nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (42) 3-Methyl 158 Increased lipophilicity; moderate antiplasmodial potency
2-Ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 2-Ethoxy N/A Steric hindrance; potential metabolic stability
4-Trifluoromethyl-N-(4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)benzamide (11) 4-Trifluoromethyl 118.8–121.5 Strong electron-withdrawing effects; antiproliferative activity

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance polarity and may improve target binding but reduce membrane permeability .
  • The unsubstituted benzamide in the target compound offers a balance between hydrophobicity and electronic neutrality, making it a versatile scaffold for further derivatization.

Substituent Variations on the Oxadiazole-Attached Phenyl Ring

The 4-methoxyphenyl group distinguishes the target compound from analogs with nitro, amino, or halogenated phenyl rings:

Compound Name Substituent on Phenyl Ring Melting Point (°C) Key Properties/Activities Reference
This compound 4-Methoxy N/A Electron donation; moderate lipophilicity
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (41) 3-Nitro 179 Electron-withdrawing; antiplasmodial activity
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]benzamide (60) 3-Amino 178 Increased solubility; reduced potency
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide (14) 3,4-Diethoxy 250 High lipophilicity; potential CNS activity
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 4-Chloro N/A Enhanced metabolic stability

Key Observations :

  • Methoxy groups improve solubility compared to nitro or halogenated analogs but may reduce binding affinity to targets requiring electron-deficient aromatic interactions .
  • Amino groups (e.g., compound 60) increase polarity but may lead to oxidative instability .
  • Diethoxy substituents (e.g., compound 14) markedly enhance lipophilicity, favoring penetration into lipid-rich environments .

Comparison with 1,3,4-Oxadiazole Isomers

While the target compound features a 1,2,5-oxadiazole core, 1,3,4-oxadiazole isomers exhibit distinct electronic and steric profiles:

Compound Name Oxadiazole Isomer Key Features Reference
This compound 1,2,5-Oxadiazole Planar structure; moderate dipole moment
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Non-planar; higher conformational flexibility; antifungal activity

Key Observations :

  • 1,2,5-Oxadiazoles (furazans) are more rigid and electron-deficient, favoring interactions with π-acidic biological targets .
  • 1,3,4-Oxadiazoles offer greater synthetic versatility but may exhibit reduced metabolic stability due to ring-opening reactions .

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H14N4O2C_{15}H_{14}N_{4}O_{2} and a molecular weight of approximately 282.30 g/mol. The structure features a benzamide moiety linked to a 1,2,5-oxadiazole ring substituted with a methoxyphenyl group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis
5bMDA-MB-2312.41Cell cycle arrest
I-8RET KinaseModerate to HighInhibits kinase activity

These compounds exhibited cytotoxic activity that was comparable to or greater than standard chemotherapeutics like doxorubicin .

Antibacterial Activity

In addition to anticancer activity, derivatives of oxadiazoles have been noted for their antibacterial properties. For example, studies involving similar structures indicated significant antibacterial effects against various strains of bacteria, suggesting a potential role in treating bacterial infections.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Apoptosis Induction : Many oxadiazole derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival.

Study on Anticancer Properties

A study published in MDPI reported that derivatives similar to this compound displayed higher cytotoxicity against MCF-7 and other cancer cell lines compared to traditional treatments. The flow cytometry analysis confirmed that these compounds effectively induced apoptosis in a dose-dependent manner .

Antibacterial Efficacy

Another study demonstrated the antibacterial efficacy of related oxadiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Cyclocondensation of 4-methoxyphenyl-substituted amidoximes with benzoyl chloride derivatives under anhydrous conditions (e.g., using NaH in dry DMF) to form the 1,2,5-oxadiazole (furazan) ring .
  • Step 2 : Purification via recrystallization (e.g., dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Key Parameters : Control reaction temperature (60–80°C) and stoichiometry to minimize by-products like unreacted benzoyl chloride or dimerization products .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the benzamide ring) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental and calculated m/z values to verify molecular formula .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. What are common chemical reactions involving the 1,2,5-oxadiazole core?

  • Reactivity Overview :

Reaction Type Reagents/Conditions Products
Oxidation KMnO₄ (acidic conditions)Carboxylic acids (via ring opening)
Reduction LiAlH₄ (dry THF)Amines (ring reduction)
Substitution Nucleophiles (e.g., amines) at C3/C4 positionsFunctionalized benzamides

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?

  • SAR Strategies :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance binding to targets like STAT3 (observed in analog MD77, IC₅₀ = 17.7 μM) .
  • Oxadiazole Modifications : Replace methoxyphenyl with nitro/halogenated aryl groups to improve antimicrobial potency (e.g., IC₅₀ shifts from 25 μM to 12 μM in analogs) .
    • Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzyme active sites .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Troubleshooting Framework :

  • Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin, 48–72 hr incubation).
  • Compound Stability : Test degradation in DMSO/PBS buffers via HPLC to rule out false negatives .
  • Batch Variability : Compare multiple synthetic batches using LC-MS to ensure consistency in purity (>95%) .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .
  • Lipophilicity Tuning : Replace methoxy with polar groups (e.g., -OH) to balance logP values (target range: 2–4) .
    • In Silico Tools : Use QSAR models (e.g., SwissADME) to predict absorption/distribution .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Workflow :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing/ambiguous atoms .

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